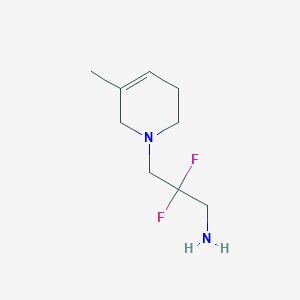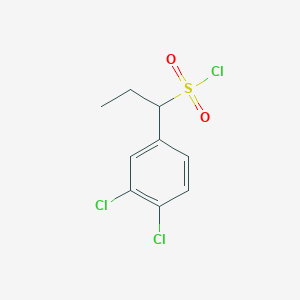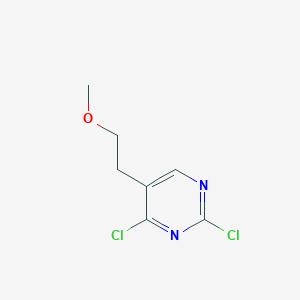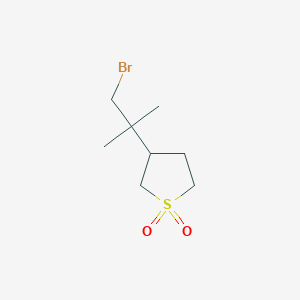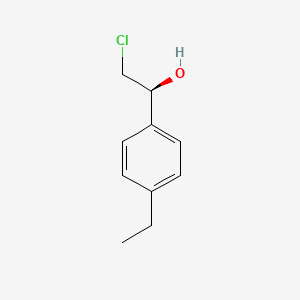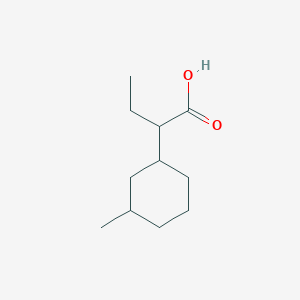
2-(3-Methylcyclohexyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylcyclohexyl)butanoic acid is an organic compound with the molecular formula C11H20O2 It is a carboxylic acid derivative characterized by a butanoic acid backbone with a 3-methylcyclohexyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylcyclohexyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanol with butanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate esterification. The resulting ester is then hydrolyzed under basic conditions to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylcyclohexyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylcyclohexyl)butanoic acid finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methylcyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the cyclohexyl ring provides hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbutanoic acid: A structurally similar compound with a methyl group on the butanoic acid backbone.
3-Methylcyclohexanecarboxylic acid: Another compound with a cyclohexyl ring and a carboxylic acid group.
Uniqueness
2-(3-Methylcyclohexyl)butanoic acid is unique due to the presence of both a cyclohexyl ring and a butanoic acid backbone, which imparts distinct chemical and physical properties. This combination of features makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H20O2 |
|---|---|
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
2-(3-methylcyclohexyl)butanoic acid |
InChI |
InChI=1S/C11H20O2/c1-3-10(11(12)13)9-6-4-5-8(2)7-9/h8-10H,3-7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
MJGBBPHDKHWBDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CCCC(C1)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13180972.png)
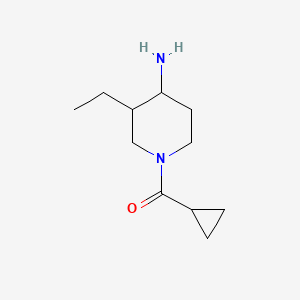

![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)

![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)
![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)
